molecular formula C14H10N2O B110671 N-Nitroso-5H-dibenz(b,f)azepine CAS No. 38652-29-8

N-Nitroso-5H-dibenz(b,f)azepine

Cat. No. B110671
CAS RN: 38652-29-8
M. Wt: 222.24 g/mol
InChI Key: XRCKQYSYMGZJSG-UHFFFAOYSA-N
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Description

“N-Nitroso-5H-dibenz(b,f)azepine” is a chemical compound related to Carbamazepine . It is also known by other names such as "5-Nitroso-5H-dibenz [b,​f]​azepine" . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Carbamazepine .


Synthesis Analysis

A new synthetic method for 10-arylated dibenzo [b, f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .


Molecular Structure Analysis

The molecular structure of “N-Nitroso-5H-dibenz(b,f)azepine” contains total 29 bond(s); 19 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), and 1 N-nitroso group(s) (aromatic) .

Scientific Research Applications

Reactions and Transformations

N-Nitroso-5H-dibenz(b,f)azepine has been studied for its various reactions including acid-catalyzed, thermal, and photochemical reactions. These studies have revealed two general reaction types: ring contraction to yield products like acridine, and retaining the parent heterocyclic nucleus, producing compounds such as 5H-dibenz(b,f)azepine and 2-nitro-5H-dibenz(b,f)azepine (Bendall, Bremner, & Fay, 1972).

Synthesis Processes

The compound is a key synthon in the synthesis of various pharmaceutically active compounds. A notable example includes its role in the synthesis of imipramine and related analogues. Facile synthesis processes have been developed for substituted 10,11-dihydro-5H-dibenz[b,f]azepines, starting from commercially available compounds (Jørgensen et al., 1999).

Antioxidant Properties

Several studies have explored the antioxidant properties of N-Nitroso-5H-dibenz(b,f)azepine derivatives. These compounds, containing different aminophenols, have shown significant antioxidant activities in various in vitro model systems. This research expands the potential application of these compounds in the field of medicinal chemistry (Vijay Kumar & Naik, 2010).

Molecular Structure and Homoheteroaromaticity

The compound's molecular structure and properties have been a subject of investigation. Studies have delved into geometrical, energetic, and NMR characteristics, particularly focusing on its homoheteroaromaticity. This research contributes to a deeper understanding of its chemical behavior and potential applications (Dardonville et al., 2004).

properties

IUPAC Name

11-nitrosobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKQYSYMGZJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959494
Record name 5-Nitroso-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-5H-dibenz(b,f)azepine

CAS RN

38652-29-8
Record name N-Nitrosodibenzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitroso-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Bendall, JB Bremner, JFW Fay - Australian Journal of …, 1972 - CSIRO Publishing
The acid-catalysed, thermal, and photochemical reactions of N-nitroso-6H-dibenz[b,f]azepine (2) have been studied and two general reaction types delineated. The first involves ring …
Number of citations: 15 www.publish.csiro.au
D Ziebarth, T Schramm, R Braun - Archiv fur Geschwulstforschung, 1989 - europepmc.org
The active agents of the drugs Finlepsin and Herphonal, carbamazepine and trimipramine, were nitrosated under simulated human gastric conditions. For both formed N-nitroso …
Number of citations: 1 europepmc.org

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